3-(1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile” is a chemical compound with the CAS Number: 56903-43-6 . It has a molecular weight of 238.29 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14N2O/c16-9-4-10-17-13-7-2-1-5-11(13)12-6-3-8-14(18)15(12)17/h1-2,5,7H,3-4,6,8,10H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Medicinal Chemistry
This compound and its derivatives have been used in medicinal chemistry. For instance, they have shown potential in inhibiting the mesenchymal–epithelial transition factor (c-Met) protein kinase . This inhibition is significant as it plays a crucial role in the development and progression of various types of cancers .
GABA A Modulating Activity
Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity . This is important because GABA A receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Use in Solar Cells
These compounds have been incorporated into polymers for use in solar cells . They can contribute to the efficiency and durability of these cells, making them more viable for widespread use .
BACE-1 Inhibition
The compound has demonstrated BACE-1 (β-secretase 1) inhibition . BACE-1 is an enzyme that plays a key role in the production of amyloid-β peptides, which accumulate in the brains of individuals with Alzheimer’s disease .
Antibacterial and Antifungal Agents
Carbazomycin skeletons, which are related to the structure of this compound, have been investigated for their antibacterial, antibiotic, and antifungal properties . This suggests potential applications in the development of new drugs to combat microbial infections .
OLEDs
The compound has been used in the development of organic light-emitting diodes (OLEDs) . Specifically, it has been used as a hole-transporting material, contributing to the overall efficiency and durability of the OLEDs .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Mechanism of Action
Target of Action
It is a derivative of carbazole , a class of compounds known to interact with various biological targets, including enzymes and receptors.
Mode of Action
As a carbazole derivative , it may interact with its targets in a manner similar to other carbazoles, possibly through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
Carbazole derivatives are known to be involved in a variety of biological processes , suggesting that this compound could potentially influence multiple pathways.
Pharmacokinetics
Factors such as its molecular weight and structure could influence these properties.
Result of Action
One carbazole derivative has been reported to have antimycobacterial activity , suggesting potential antimicrobial effects for this compound.
properties
IUPAC Name |
3-(1-oxo-3,4-dihydro-2H-carbazol-9-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-9-4-10-17-13-7-2-1-5-11(13)12-6-3-8-14(18)15(12)17/h1-2,5,7H,3-4,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYUAANUEOCKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N(C3=CC=CC=C23)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.